N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-28-13-11-18(24-30(26,27)14-12-16-7-3-2-4-8-16)21(25)22-15-20-23-17-9-5-6-10-19(17)29-20/h2-10,12,14,18,24H,11,13,15H2,1H3,(H,22,25)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXUYOBYMQMJJ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Benzothiazole vs.
- Sulfanyl vs. Sulfonyl: The methylsulfanyl group in the target increases lipophilicity (logP ~3.2 estimated) versus the sulfonyl groups in and , which may enhance solubility but reduce membrane permeability.
- Styrenesulfonylamino Uniqueness: The (E)-styrenesulfonylamino group (shared partially with ) introduces conformational rigidity and π-conjugation, absent in and . This motif is linked to enhanced selectivity in kinase inhibitors .
Physicochemical and Electronic Properties
- Polarity: The target’s sulfonamide and styrenyl groups increase polarity compared to ’s sulfanyl-thiazol hybrid. However, the methylsulfanyl group balances this with moderate hydrophobicity.
- Hydrogen Bonding: The sulfonamide in the target and acts as a hydrogen bond acceptor, contrasting with the sulfanyl group in , which lacks this capability.
Computational and Crystallographic Insights
- Structural Validation: Tools like SHELX and Mercury CSD enable precise comparison of torsion angles and packing motifs. For example, the target’s styrenyl group likely adopts a planar conformation, validated via ORTEP-3 .
- Intermolecular Interactions: Mercury’s Materials Module reveals that the target’s benzothiazole forms stronger π-stacking than ’s thiazole, while ’s sulfanyl group participates in S···S interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
